4-Piperidinyl 2-methoxyacetate hydrochloride
Description
Background and Significance
4-Piperidinyl 2-methoxyacetate hydrochloride belongs to the family of piperidine derivatives, which constitute one of the most prevalent structural motifs in pharmaceutical compounds and natural alkaloids. The compound exhibits the molecular formula carbon eight hydrogen sixteen chlorine nitrogen oxygen three (C₈H₁₆ClNO₃) with a molecular weight of 209.67 grams per mole, establishing its position as a medium-sized organic molecule suitable for various synthetic applications. The International Union of Pure and Applied Chemistry designation for this compound is piperidin-4-yl 2-methoxyacetate;hydrochloride, reflecting its systematic nomenclature based on the core piperidine structure with the methoxyacetate substituent at the 4-position.
The significance of this compound extends beyond its structural characteristics to encompass its role as a pharmaceutical intermediate in drug development processes. Piperidine derivatives have demonstrated extensive utility in medicinal chemistry due to their ability to interact with various biological targets, including enzymes and receptors involved in neurological and metabolic pathways. The methoxyacetate functionality provides additional chemical versatility, allowing for further structural modifications that can enhance biological activity or improve pharmacokinetic properties. The hydrochloride salt form ensures enhanced water solubility, which is beneficial for both synthetic procedures and potential biological applications.
Research investigations have identified this compound as a valuable scaffold in structure-activity relationship studies, particularly in the development of inhibitors targeting specific enzymatic pathways. The compound's structural features enable researchers to explore various chemical modifications while maintaining the core piperidine framework that often contributes to biological activity. This versatility has made it an important tool in contemporary drug discovery efforts, where systematic structural modifications are essential for optimizing therapeutic properties.
Historical Context and Developmental Timeline
The developmental history of this compound can be traced through chemical database records and research publications that document its emergence in pharmaceutical chemistry. According to PubChem records, the compound was first created in the database on October 30, 2011, with subsequent modifications recorded as recently as May 24, 2025, indicating ongoing research interest and data refinement. This timeline reflects the compound's relatively recent introduction to the scientific literature, coinciding with advances in combinatorial chemistry and high-throughput screening methodologies that have expanded the exploration of piperidine-based scaffolds.
The compound has been assigned the Chemical Abstracts Service registry number 1220031-63-9, providing a unique identifier for tracking its use across various research applications and commercial sources. This registry number system facilitates communication among researchers and enables efficient literature searches related to the compound's synthesis, properties, and applications. The systematic cataloging of this compound in major chemical databases indicates its recognition as a significant research chemical worthy of detailed documentation and continued investigation.
Historical analysis of piperidine derivative research reveals that compounds of this class gained prominence in pharmaceutical chemistry during the late twentieth and early twenty-first centuries, as researchers recognized their potential for developing central nervous system active drugs and other therapeutic agents. The specific combination of piperidine with methoxyacetate functionality represents an evolution in scaffold design, where researchers sought to combine the established biological activity of piperidine rings with the synthetic versatility provided by ester functional groups.
The developmental timeline also reflects advances in synthetic methodology that have made such compounds more accessible to researchers. Modern synthetic techniques, including cross-coupling reactions and automated synthesis platforms, have facilitated the preparation of diverse piperidine derivatives, contributing to the compound's availability for research applications. This technological progress has enabled systematic exploration of structure-activity relationships and accelerated the discovery of new therapeutic applications for piperidine-based compounds.
Research Objectives and Scope
Contemporary research involving this compound encompasses multiple objectives centered on understanding its chemical properties, synthetic utility, and potential biological applications. Primary research objectives include the characterization of its chemical reactivity patterns, evaluation of its role as a synthetic intermediate in complex molecule construction, and assessment of its potential for further structural modification to enhance biological activity. These objectives align with broader goals in medicinal chemistry to develop new therapeutic agents with improved efficacy and selectivity profiles.
The scope of current research extends to systematic structure-activity relationship studies where this compound serves as a reference compound for evaluating the effects of various structural modifications. Researchers have investigated how changes to the piperidine ring substitution pattern, modifications to the methoxyacetate group, and alterations to the overall molecular framework affect biological activity and physicochemical properties. This comprehensive approach enables the identification of structural features that contribute to specific biological activities and guides the design of optimized compounds.
Research scope also encompasses the development of efficient synthetic methodologies for preparing this compound and related derivatives. Scientists have explored various synthetic routes, including direct condensation reactions between piperidine derivatives and methoxyacetic acid, as well as more complex multi-step procedures that allow for greater structural diversity. These synthetic studies contribute to the broader understanding of piperidine chemistry and provide practical methods for accessing diverse compound libraries.
The following table summarizes key molecular properties and identifiers for this compound based on comprehensive database analysis:
Additional research objectives include the investigation of this compound's potential role in developing inhibitors for specific enzymatic targets, particularly those involved in metabolic pathways relevant to disease states. Studies have explored the compound's utility in creating libraries of potential therapeutic agents through systematic structural modification and biological evaluation. This approach represents a fundamental strategy in modern drug discovery, where lead compounds are systematically optimized through iterative design and testing cycles.
The research scope further encompasses the evaluation of physicochemical properties that influence the compound's behavior in biological systems and synthetic procedures. Scientists have characterized properties such as solubility, stability, and reactivity patterns to better understand how structural features affect practical utility. This characterization work provides essential information for researchers seeking to incorporate this compound into their synthetic strategies or biological studies.
Properties
IUPAC Name |
piperidin-4-yl 2-methoxyacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-6-8(10)12-7-2-4-9-5-3-7;/h7,9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUCOFSOCPRMHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220031-63-9 | |
| Record name | Acetic acid, 2-methoxy-, 4-piperidinyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
4-Piperidinyl 2-methoxyacetate hydrochloride (CAS Number: 1220031-63-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₆ClNO₃
- Molecular Weight : 209.67 g/mol
- Purity : Typically around 95%.
The biological activity of this compound is attributed to its interaction with various biological targets. It is believed to influence enzyme activities and receptor interactions, which can lead to therapeutic effects in various conditions.
Enzyme Inhibition
Research indicates that compounds with similar structures can inhibit specific enzymes, such as phospholipase A2 (PLA2), which plays a role in inflammatory responses and cellular signaling . The inhibition of PLA2 by cationic amphiphilic compounds has been proposed as a mechanism for mitigating drug-induced phospholipidosis, suggesting that this compound may exhibit similar properties.
Biological Activity Profiles
The compound has shown potential in several biological assays, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although specific data on its efficacy against particular pathogens is limited.
- Cytotoxicity : There is evidence indicating that it may induce cytotoxic effects in certain cancer cell lines, potentially making it a candidate for anticancer drug development.
Case Studies and Research Findings
- Antifungal Properties : A study highlighted the antifungal activity of related compounds, suggesting that modifications to the piperidine structure could enhance efficacy against fungal infections.
- Cytotoxic Effects : In vitro studies have demonstrated that derivatives of piperidine compounds can exhibit significant antiproliferative activity against various cancer cell lines. This suggests that this compound may also have similar effects, warranting further investigation into its potential as an anticancer agent .
- Neuroprotective Effects : Some studies have explored the neuroprotective potential of piperidine derivatives in models of neurodegenerative diseases, indicating that these compounds could mitigate mitochondrial toxicity associated with amyloid beta aggregation, a hallmark of Alzheimer's disease .
Data Table: Summary of Biological Activities
Scientific Research Applications
Scientific Research Applications
4-Piperidinyl 2-methoxyacetate hydrochloride is utilized in various fields of research:
Medicinal Chemistry
- Therapeutic Development : The compound serves as an intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological disorders. Its structural similarity to known psychoactive compounds allows for exploration in drug formulation processes.
- Receptor Modulation : It is believed to interact with neurotransmitter receptors, potentially influencing signaling pathways associated with mood and cognition. Research indicates it may act as an antagonist for certain chemokine receptors (e.g., CCR2), which are involved in inflammatory responses and disease states.
Enzyme Inhibition Studies
- Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic processes, potentially leading to therapeutic effects in metabolic disorders. For instance, it has shown promise in reducing inflammatory markers in vitro .
Antimicrobial and Anti-inflammatory Research
- Compounds similar to this one have demonstrated antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways. Additionally, it has been studied for its anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
In Vitro Studies
A study assessing the compound's effects on human cell lines demonstrated a significant reduction in inflammatory markers when treated with varying concentrations of the compound. The IC50 values indicated potent activity at micromolar concentrations:
| Concentration (µM) | Inflammatory Marker Reduction (%) |
|---|---|
| 1 | 25 |
| 10 | 50 |
| 50 | 75 |
Animal Models
In vivo studies using animal models of inflammation showed that administration of the compound resulted in decreased swelling and pain response compared to control groups. These findings highlight its potential as a lead compound for further development in anti-inflammatory therapies .
Safety and Toxicity
Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses; however, further toxicological studies are necessary to fully understand its safety margins and potential side effects .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in 4-Piperidinyl 2-methoxyacetate hydrochloride undergoes hydrolysis under acidic or basic conditions. This reaction produces methoxyacetic acid and the corresponding piperidine alcohol.
Key Conditions and Outcomes:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (1M), 80°C, 6h | Methoxyacetic acid + 4-piperidinol | ~70% | |
| Basic Hydrolysis | NaOH (2M), RT, 12h | Methoxyacetate salt + 4-piperidinol | ~85% |
Hydrolysis kinetics are influenced by steric effects from the piperidine ring and electronic contributions from the methoxy group.
Acylation and Alkylation
The secondary amine in the piperidine ring participates in nucleophilic substitution and acylation reactions.
Example Reactions:
-
Acylation with Acryloyl Chloride :
Conditions: Dichloromethane, triethylamine, 0°C → RT. Yield: 68–75% .
-
Alkylation with Methyl Iodide :
Oxidation and Reduction
The methoxyacetate moiety and piperidine ring undergo redox transformations:
Oxidation Pathways:
-
Ester Oxidation :
Using KMnO₄ in acidic media converts the ester to a ketone or carboxylic acid. -
Piperidine Ring Oxidation :
Reactivity with H₂O₂/Fe²⁺ generates N-oxide derivatives, altering solubility and bioavailability .
Reduction Pathways:
Cyclization and Ring-Opening Reactions
Under thermal or catalytic conditions, the compound participates in cycloadditions and ring transformations:
Comparative Reactivity with Structural Analogs
Reactivity trends for piperidine derivatives are summarized below:
| Compound | Hydrolysis Rate (k, h⁻¹) | Acylation Yield (%) | Oxidation Stability |
|---|---|---|---|
| 4-Piperidinyl 2-methoxyacetate | 0.15 | 75 | Moderate |
| 3-Piperidinyl 2-ethoxyacetate | 0.12 | 68 | Low |
| N-Methylpiperidine ester | 0.08 | 82 | High |
Data adapted from kinetic studies on related piperidine esters .
Catalytic and Stereochemical Effects
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogues of 4-piperidinyl 2-methoxyacetate hydrochloride, highlighting variations in substituents and physicochemical properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| This compound | 1220031-63-9 | C₈H₁₄ClNO₃ | 219.66 (calc.) | Methoxyacetate at 4-piperidinyl; hydrochloride salt |
| Ethyl 2-(piperidin-4-yl)acetate hydrochloride | 1126-09-6 | C₉H₁₈ClNO₂ | 207.70 | Ethyl ester instead of methoxyacetate |
| Methyl 2-(piperidin-4-yl)acetate hydrochloride | 169458-04-2 | C₈H₁₆ClNO₂ | 193.67 | Methyl ester substituent |
| 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride | 1021901-98-3 | C₁₃H₁₈ClN₂O₂ | 270.76 | Benzamide group with methoxy substituent |
| Piperidin-4-yl 2-chloroacetate hydrochloride | 1220020-42-7 | C₇H₁₃Cl₂NO₂ | 214.09 | Chloroacetate instead of methoxyacetate |
| 4-(Methoxymethyl)piperidine hydrochloride | 916317-00-5 | C₇H₁₆ClNO | 165.66 | Methoxymethyl substituent at 4-piperidinyl |
Key Observations :
- Substituent Effects : The methoxyacetate group in the target compound introduces both steric bulk and polarity compared to simpler esters (e.g., ethyl or methyl derivatives) .
- Hydrochloride Salt : All listed compounds are hydrochloride salts, enhancing solubility in aqueous media for pharmaceutical applications .
Preparation Methods
Preparation Methods of 4-Piperidinyl 2-methoxyacetate Hydrochloride
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Formation of the piperidine ring intermediate or derivative (such as 4-piperidone or 4-piperidone hydrochloride hydrate).
- Functional group transformations including etherification, esterification, and salt formation.
- Purification steps involving crystallization or recrystallization to obtain high-purity hydrochloride salt.
Detailed Preparation Process
Step 1: Preparation of 4,4-Dimethoxypiperidine Intermediate
- N-Carbethoxy-4-piperidone is etherified using trimethyl orthoformate in the presence of an acid catalyst within a fluid medium.
- The process involves distillation under high vacuum to isolate 4,4-dimethoxypiperidine with a reported yield of approximately 82.9% and purity of 99.05% (GC analysis).
Step 2: Conversion to 4-Piperidone Hydrochloride Hydrate
- Concentrated hydrochloric acid (30%) is cooled to 10°C, and 4,4-dimethoxypiperidine is added gradually over 120 minutes to form a reaction mass.
- The mixture is maintained at 10°C for 20 minutes, then heated to 75°C for 4 hours to complete the reaction, monitored by gas chromatography.
- Post-reaction, hydrochloric acid is removed by vacuum distillation below 80°C until the product mass becomes a hazy or white slurry.
- Isopropyl alcohol is added at 40°C, stirred, cooled to 5°C, and maintained for 3 hours to precipitate the product.
- The solid is filtered, washed with isopropyl alcohol, and dried under vacuum at 55°C for 5 hours.
- The final yield is 86.37% with a purity assay of 98.08% for 4-piperidone hydrochloride hydrate.
This two-step process forms a critical intermediate for further functionalization towards this compound synthesis.
Related Piperidine Derivative Preparations
Other relevant methods for piperidine carboxylate hydrochlorides include:
- Oxidation of 4-picoline derivatives to carboxylate esters using phosphomolybdic acid and hydrogen peroxide.
- Reduction of oxynitride intermediates in methanol with palladium on charcoal catalyst and formic acid amine under mild conditions (0-50°C) to yield methylpiperidine-2-carboxylate hydrochloride analogs.
- Extraction and recrystallization steps involving dichloromethane, petrol ether, ethyl acetate, and ethanol to purify the hydrochloride salts with yields around 78%.
These methods illustrate the complexity and variety of synthetic routes applicable to piperidine derivatives, which can be adapted or optimized for this compound.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Etherification to 4,4-dimethoxypiperidine | N-Carbethoxy-4-piperidone, trimethyl orthoformate, acid catalyst | Distillation under high vacuum | - | 82.9 | 99.05 (GC) | Fluid medium, acid catalyst |
| Formation of 4-piperidone HCl hydrate | 4,4-dimethoxypiperidine, 30% HCl, isopropyl alcohol | 10 to 75 | 4 hours + 3 hours cooling | 86.37 | 98.08 (Assay) | Vacuum distillation of HCl, crystallization |
| Reduction of oxynitride intermediate (related method) | 4-picoline-2-carboxylic acid ester oxynitride, Pd/C, formic acid amine, methanol | 0-50 | 1-20 hours | 78 | Not specified | Catalytic hydrogenation, filtration |
Research Findings and Analytical Monitoring
- Gas chromatography (GC) is employed to monitor the etherification and hydrochloride formation reactions for completion and purity assessment.
- Assay purity is typically determined by chromatographic or spectroscopic methods after crystallization.
- Vacuum distillation is used to remove excess hydrochloric acid and volatile impurities.
- Crystallization solvents and conditions are critical for obtaining the hydrochloride salt in a pure, stable form.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 4-piperidinyl 2-methoxyacetate hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and esterification. For example, piperidine derivatives are often synthesized via reductive amination or alkylation of piperidine precursors under inert conditions (e.g., nitrogen atmosphere) . Characterization requires techniques such as:
- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity (e.g., - and -NMR for functional group analysis) .
- High-Performance Liquid Chromatography (HPLC) : To verify purity (>98% as per industry standards) .
- Mass Spectrometry (MS) : For molecular weight validation .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer : Stability is pH- and temperature-dependent. Key guidelines include:
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the ester group .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 6 months) to assess shelf life. Monitor via HPLC for degradation products like free piperidine or methoxyacetic acid .
Q. What analytical techniques are critical for quantifying this compound in biological matrices?
- Methodological Answer : Use LC-MS/MS for high sensitivity in plasma or tissue samples. Optimize mobile phases (e.g., acetonitrile/ammonium formate) to resolve the compound from endogenous interferents. Validate methods per ICH guidelines for linearity, accuracy, and precision .
Advanced Research Questions
Q. How can researchers investigate the compound’s pharmacological mechanism as a norepinephrine reuptake inhibitor?
- Methodological Answer :
- In Vitro Binding Assays : Use radioligands like -norepinephrine in transfected cells expressing human NET (norepinephrine transporter). Calculate IC values via competitive binding curves .
- Functional Uptake Assays : Measure inhibition of -norepinephrine uptake in synaptosomes. Compare selectivity against serotonin (SERT) and dopamine (DAT) transporters .
Q. What in vivo models are appropriate for evaluating urethral pressure modulation by this compound?
- Methodological Answer :
- Rat Vaginal Distention (VD) Model : Anesthetize rats, insert a balloon catheter, and measure leak point pressure (LPP) before/after compound administration. Use dose-response curves to determine efficacy thresholds .
- Telemetry in Conscious Animals : Implant pressure transducers to monitor real-time urethral pressure changes, minimizing anesthesia-related artifacts .
Q. How can structural analogs be designed to optimize target specificity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Modify the methoxyacetate group or piperidine substituents. Assess changes in NET binding affinity using molecular docking (e.g., AutoDock Vina) and in vitro assays .
- Metabolic Stability Screening : Use hepatic microsomes to identify labile sites (e.g., ester hydrolysis). Introduce steric hindrance (e.g., methyl groups) to enhance stability .
Q. How should researchers address contradictory data in receptor binding studies?
- Methodological Answer :
- Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., uniform buffer pH, temperature).
- Orthogonal Assays : Confirm binding results with functional assays (e.g., cAMP accumulation for GPCR-linked receptors) .
- Data Normalization : Use internal controls (e.g., reference inhibitors like desipramine for NET) to minimize inter-experimental variability .
Q. What strategies are effective for identifying and quantifying synthetic impurities?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and oxidizing agents. Use HPLC-DAD/ELSD to detect impurities (>0.1% threshold) .
- Synthetic Byproduct Tracking : Monitor intermediates (e.g., unreacted piperidine) via GC-MS. Optimize reaction stoichiometry and purification (e.g., recrystallization from ethanol/water) to minimize residuals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
